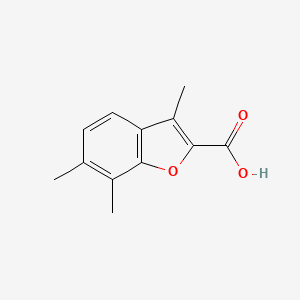

3,6,7-Trimethyl-benzofuran-2-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing oxygen atoms. The compound is formally designated as 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid, reflecting the specific positioning of three methyl groups at carbon positions 3, 6, and 7 of the benzofuran ring system, with the carboxylic acid functional group attached at position 2. This nomenclature system provides unambiguous identification of the substitution pattern, distinguishing it from other trimethylated benzofuran derivatives such as 3,5,6-trimethylbenzofuran-2-carboxylic acid and 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid.

The 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid isomer (CAS 53715-96-1) provides another comparative reference point, demonstrating how methyl group positioning affects molecular properties. This isomer features methyl substitution at positions 3, 4, and 7, creating a different electronic environment and steric arrangement compared to the 3,6,7-substituted compound. The systematic comparison of these isomers reveals that methyl group positioning significantly influences spectroscopic properties, chemical reactivity, and physical characteristics such as solubility and melting point behavior.

| Compound | CAS Number | Molecular Formula | Methyl Positions | InChI Key |

|---|---|---|---|---|

| 3,6,7-Trimethyl-1-benzofuran-2-carboxylic acid | 878417-05-1 | C₁₂H₁₂O₃ | 3,6,7 | VJKQDNBXKMSKKV-UHFFFAOYSA-N |

| 3,5,6-Trimethylbenzofuran-2-carboxylic acid | 40763-04-0 | C₁₂H₁₂O₃ | 3,5,6 | VRTTTXHRPSGHSZ-UHFFFAOYSA-N |

| 3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid | 53715-96-1 | C₁₂H₁₂O₃ | 3,4,7 | RCCSQBNWYYICDI-UHFFFAOYSA-N |

| Benzofuran-2-carboxylic acid | 496-41-3 | C₉H₆O₃ | None | OFFSPAZVIVZPHU-UHFFFAOYSA-N |

Spectroscopic Identification Methods (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopy provides definitive identification of functional groups present in 3,6,7-trimethyl-1-benzofuran-2-carboxylic acid through characteristic absorption bands. The carboxylic acid functional group exhibits the expected broad O-H stretching absorption extending from 3500 to 2500 cm⁻¹, consistent with hydrogen-bonded carboxylic acid dimers observed in solid and liquid phases. The carbonyl C=O stretching vibration appears in the range of 1710 to 1680 cm⁻¹, with the exact position influenced by conjugation with the benzofuran aromatic system. The C-O stretching vibration of the carboxylic acid group typically appears between 1320 and 1210 cm⁻¹, while the O-H wagging vibration occurs around 934 cm⁻¹.

The aromatic C-H stretching vibrations from the benzofuran ring system appear as sharp peaks around 3071 cm⁻¹, contrasting with the broader carboxylic acid O-H absorption. The methyl groups contribute characteristic C-H stretching absorptions in the 2960-2870 cm⁻¹ region, with bending vibrations appearing around 1460 and 1380 cm⁻¹. The benzofuran ring system exhibits characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, with specific patterns influenced by the methyl substitution pattern at positions 3, 6, and 7.

Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 chemical shift patterns. The carboxylic acid proton appears as a broad singlet around 12 ppm in proton Nuclear Magnetic Resonance spectra, exchangeable with deuterium oxide. The aromatic protons on the benzofuran ring system exhibit chemical shifts in the 7.0-7.5 ppm range, with specific coupling patterns dependent on the substitution positions. The methyl groups attached to the aromatic system typically resonate around 2.3-2.5 ppm, while the methyl group at position 3 may show slight downfield shift due to its proximity to the electron-withdrawing carboxylic acid group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170 ppm, consistent with typical carboxylic acid chemical shifts. The aromatic carbons of the benzofuran system appear in the 110-160 ppm region, with quaternary carbons bearing methyl substituents showing characteristic chemical shift patterns. The methyl carbon atoms typically resonate in the 15-25 ppm range, with exact values dependent on their specific positions and electronic environments within the molecule.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of benzofuran carboxylic acids. The molecular ion peak appears at m/z 204 for the 3,6,7-trimethyl derivative, with typical fragmentation involving loss of the carboxylic acid group (loss of 45 mass units) and subsequent aromatic ring fragmentation. Electrospray ionization mass spectrometry shows characteristic adduct ions, including [M+H]⁺ at m/z 205, [M+Na]⁺ at m/z 227, and [M-H]⁻ at m/z 203, facilitating identification in complex mixtures. The fragmentation patterns provide structural confirmation through specific neutral losses and rearrangement processes typical of substituted benzofuran derivatives.

Properties

IUPAC Name |

3,6,7-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-5-9-8(3)11(12(13)14)15-10(9)7(6)2/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKQDNBXKMSKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424464 | |

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878417-05-1 | |

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors. One common method for synthesizing benzofuran derivatives is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of nickel or palladium catalysts, can also facilitate the cyclization of aryl acetylenes to form benzofuran derivatives .

Industrial Production Methods

Industrial production of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound can be synthesized via Perkin rearrangement from 3-halocoumarin precursors under microwave-assisted alkaline conditions (ethanol/NaOH at 79°C), achieving yields >95% in 5 minutes . Key steps include:

-

Base-catalyzed ring fission of 3-bromocoumarin

-

Intramolecular nucleophilic attack by phenoxide anions

-

Cyclization to form the benzofuran core

| Parameter | Value |

|---|---|

| Precursor | 3-Bromocoumarin |

| Solvent | Ethanol |

| Catalyst | NaOH (3 equiv) |

| Reaction Time | 5 minutes (microwave) |

| Yield | 99% |

Carboxylic Acid Functionalization

The 2-carboxylic acid group participates in reactions typical of aromatic acids:

Esterification

-

Reacts with alcohols (e.g., methanol, ethanol) under Fischer-Speier conditions (H₂SO₄ catalyst) to form methyl/ethyl esters.

-

Example: Conversion to methyl 3,6,7-trimethylbenzofuran-2-carboxylate (melting point 227–228°C) .

Decarboxylation

-

Thermal decarboxylation (180–200°C) produces 3,6,7-trimethylbenzofuran with CO₂ elimination.

Amide Formation

-

Reacts with amines (e.g., tryptamine, morpholine) via Curtius rearrangement intermediates to form bioactive amides (yields: 56–97%) .

Electrophilic Aromatic Substitution

Methyl groups at positions 3, 6, and 7 direct electrophiles to the 5-position due to steric and electronic effects . Observed reactions include:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative |

| Sulfonation | H₂SO₄, 100°C | 5-Sulfo derivative |

| Halogenation | Cl₂/FeCl₃, 25°C | 5-Chloro derivative |

Transition Metal-Catalyzed Coupling

The benzofuran scaffold participates in Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalyst :

General Protocol :

-

React with aryl boronic acids (e.g., phenylboronic acid)

-

Solvent: Dioxane/H₂O (4:1)

-

Base: K₂CO₃

-

Temperature: 80°C (12 hours)

-

Yield: 70–85%

Key Intermediate :

Comparative Reactivity of Benzofuran Analogs

| Compound | Position of Methyl Groups | Key Reactivity Difference |

|---|---|---|

| 3-Methyl derivative | 3 | Higher electrophilic activity at 5 |

| 3,4,7-Trimethyl | 3,4,7 | Steric hindrance reduces coupling |

| Unsubstituted | None | Broad functionalization at 3 and 5 |

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 3,6,7-trimethyl-benzofuran-2-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that benzofuran-based compounds exhibit activity against various pathogens. For instance, a study systematically reviewed the antimicrobial potential of benzofuran derivatives and identified several compounds with significant efficacy against bacteria and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been investigated for its antiproliferative effects in cancer research. A notable study demonstrated that benzofuran-based carboxylic acids could inhibit the growth of breast cancer cells. The research indicated that treatment with these compounds resulted in significant cell growth inhibition, highlighting the potential of this compound as an anticancer agent.

Anti-inflammatory Properties

Another important application is in the treatment of inflammatory diseases. Compounds related to benzofuran-2-carboxylic acid have been shown to inhibit leukotriene biosynthesis, which is crucial in managing conditions like asthma and other inflammatory disorders . This positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Antiproliferative Effects

A study focused on the antiproliferative effects of benzofuran-based compounds on breast cancer cells revealed that specific modifications to the benzofuran structure could enhance biological activity. The results indicated that certain substituents significantly increased the efficacy of the compound against cancer cell lines.

Inhibitory Mechanisms

Research examining the mechanisms by which benzofuran derivatives exert their effects has shown that they can act as inhibitors of key enzymes involved in cancer progression and inflammation. The ability of these compounds to modulate biological pathways presents a promising avenue for drug development aimed at treating complex diseases such as cancer and chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential bacterial enzymes . In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways . The exact molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular differences between 3,6,7-Trimethyl-benzofuran-2-carboxylic acid and its analogs:

Key Observations :

- Substituent Position and Electronic Effects: The target compound’s three methyl groups introduce steric bulk and electron-donating effects, which may enhance lipophilicity compared to analogs like 5-hydroxy or 5-methoxy derivatives.

- Functional Group Diversity: The trifluoromethyl (CF₃) group in 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is strongly electron-withdrawing, contrasting with the methyl groups in the target compound. This difference impacts acidity (pKa) and metabolic stability .

Biological Activity

3,6,7-Trimethyl-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by three methyl groups at positions 3, 6, and 7, and a carboxylic acid group at position 2. This unique substitution pattern is believed to confer distinct biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Benzofuran derivatives, including this compound, have been shown to exhibit a variety of biological activities such as anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. The mechanism of action typically involves:

- Enzyme Interaction : These compounds can interact with various enzymes and proteins, influencing biochemical pathways critical for cellular function. For instance, they may inhibit or activate specific enzymes involved in metabolic processes.

- Cell Signaling Modulation : The compound has been observed to modulate cell signaling pathways that are essential for processes like proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy. For example, compounds structurally related to this compound have demonstrated significant antiproliferative activity against human breast cancer cell lines such as MCF-7 and MDA-MB-231. One study reported that a related compound exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating potent anticancer activity . The compound induced cell cycle arrest and apoptosis in these cancer cells, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are well-documented. Preliminary evaluations suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In particular:

- Gram-positive Bacteria : Some derivatives have shown minimum inhibitory concentration (MIC) values ranging from 50 to 200 μg/mL against various strains.

- Fungal Activity : Compounds related to this structure have also demonstrated antifungal properties against Candida species .

| Property | Description |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | Approximately 204.22 g/mol |

| Solubility | Low solubility in water |

| Toxicity | Potential skin irritation; handle with caution |

Case Studies

- Antiproliferative Effects : A study investigating the effects of benzofuran-based carboxylic acids on breast cancer cells found that treatment with specific derivatives led to significant increases in early and late apoptosis rates among MDA-MB-231 cells . This suggests that structural modifications can enhance the biological activity of these compounds.

- Antimicrobial Evaluation : Research on various benzofuran derivatives indicated that some exhibited effective antimicrobial activity against both bacterial and fungal strains, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. What are the established synthetic routes for 3,6,7-trimethyl-benzofuran-2-carboxylic acid?

The synthesis typically involves Friedländer condensation and one-pot methodologies starting from salicylaldehyde derivatives. For example, substituted benzofuran scaffolds can be generated via cyclization of methylenedioxy-bearing precursors under mild conditions (e.g., ethanol with catalytic HCl), followed by carboxylation at the 2-position . Key intermediates, such as 6,7-methylenedioxyquinoline derivatives, are synthesized using triethylamine as a base to facilitate intramolecular condensation .

Q. How is structural characterization performed for this compound?

Spectroscopic techniques are critical:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl groups at positions 3, 6, and 7). Discrepancies between experimental and theoretical NMR shifts may arise due to solvent effects or crystallographic packing .

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzofuran ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, with deviations in isotopic abundance aiding impurity detection .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Ethanol or methanol with catalytic HCl (60–80°C, 6–12 hours) provides optimal cyclization conditions. Higher temperatures (>100°C) may lead to decarboxylation, while polar aprotic solvents (e.g., DMF) risk side reactions with the carboxylic acid group .

Advanced Research Questions

Q. How can conflicting NMR data between experimental and computational models be resolved?

Discrepancies often stem from solvent effects (e.g., DMSO-d6 vs. CDCl3) or conformational flexibility . To address this:

- Perform solvent titrations to assess chemical shift dependency.

- Use density functional theory (DFT) with implicit solvent models (e.g., SMD) for improved agreement .

- Validate assignments via 2D NMR (COSY, HSQC) .

Q. What mechanistic pathways explain byproduct formation during synthesis?

Byproducts may arise from competing cyclization pathways (e.g., naphthofuran derivatives via alternative ring closures) or oxidation of methyl groups . Mechanistic studies using deuterated reagents or kinetic isotope effects (KIE) can isolate key steps. For example, triethylamine-mediated condensation favors quinoline ring closure over benzofuran dimerization .

Q. How does substituent placement (3,6,7-methyl groups) influence reactivity?

- Steric effects : 3-Methyl groups hinder electrophilic substitution at adjacent positions.

- Electronic effects : 6,7-Methylenedioxy groups enhance electron density on the benzofuran ring, stabilizing intermediates during arylation or transamidation .

- Comparative studies : Synthesize analogs (e.g., 5,7-di-tert-butyl derivatives) to assess steric/electronic contributions to reaction rates .

Q. What strategies improve regioselectivity in C–H functionalization of the benzofuran core?

- Directing groups : Use transient directing agents (e.g., acetylated amines) to steer palladium-catalyzed arylation to specific positions .

- Solvent control : Nonpolar solvents (toluene) favor meta-substitution, while polar solvents (acetonitrile) enhance para-selectivity .

Methodological Best Practices

- Synthetic Optimization : Screen bases (e.g., K2CO3 vs. Et3N) and catalysts (Pd(OAc)2 vs. CuI) to minimize side reactions .

- Data Validation : Cross-reference spectroscopic data with structurally similar compounds (e.g., 4-oxo-tetrahydrobenzo[b]furan-3-carboxylic acid derivatives) .

- Scale-up Considerations : Transition from batch to flow reactors for exothermic steps (e.g., carboxylation) to improve safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.